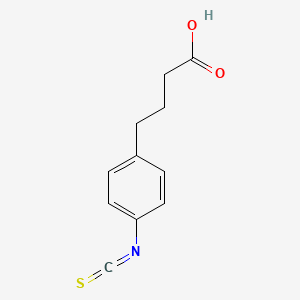

4-(4-Isothiocyanatophenyl)butyric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

4-(4-isothiocyanatophenyl)butanoic acid |

InChI |

InChI=1S/C11H11NO2S/c13-11(14)3-1-2-9-4-6-10(7-5-9)12-8-15/h4-7H,1-3H2,(H,13,14) |

InChI Key |

KNYZWOWYFJTQBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N=C=S |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-isothiocyanatophenyl)butyric acid: Properties and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 4-(4-isothiocyanatophenyl)butyric acid. As a heterobifunctional crosslinker, this compound possesses both a reactive isothiocyanate group and a terminal carboxylic acid, making it a valuable tool in bioconjugation, drug delivery, and diagnostics. This document will delve into the specific chemical behaviors of these functional groups, outline protocols for its use, and discuss its role in modern drug development and scientific research.

Introduction: The Utility of a Bifunctional Linker

This compound is a molecule of significant interest to researchers in chemistry, biology, and medicine. Its structure is deceptively simple, yet it offers a powerful combination of functionalities. The isothiocyanate (-N=C=S) group provides a selective handle for reacting with primary amines, such as those found on the side chains of lysine residues in proteins. Concurrently, the butyric acid moiety offers a secondary point of modification, which can be used to attach other molecules, modulate solubility, or interact with biological systems, such as albumin, to extend the plasma half-life of conjugated drugs.[1] This dual reactivity is the cornerstone of its utility as a linker and a modifying agent.

Core Chemical and Physical Properties

The physical properties of this compound are foundational to its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂S | N/A |

| Molecular Weight | 221.28 g/mol | N/A |

| Appearance | Off-white to yellow solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Methanol) | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3] The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation of the reactive isothiocyanate group.

Reactivity and Mechanism of Action

The utility of this molecule is defined by the distinct reactivity of its two functional groups.

The Isothiocyanate Group: A Gateway to Amine Conjugation

The isothiocyanate group is an electrophile that exhibits a strong and specific reactivity towards primary and secondary amines. This reaction forms a highly stable thiourea bond, a cornerstone of many bioconjugation strategies.[5]

Mechanism of Thiourea Formation:

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic central carbon atom of the isothiocyanate group. The reaction typically proceeds readily under mild basic conditions (pH 8-9), where the amine is deprotonated and thus more nucleophilic.

Caption: Reaction mechanism of an isothiocyanate with a primary amine.

The Carboxylic Acid Group: A Versatile Functional Handle

The terminal carboxylic acid provides a second, orthogonal point for chemical modification. While less reactive than the isothiocyanate, it can be readily activated to participate in a variety of coupling reactions.

Common Activation and Coupling Strategies:

-

Esterification: The carboxylic acid can be converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester. This activated form can then react with amines to form stable amide bonds.

-

Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to couple the carboxylic acid directly to primary amines.

-

Modulation of Physicochemical Properties: In its native or salt form, the carboxylic acid group increases the hydrophilicity of the molecule. This can be advantageous for improving the solubility of conjugates.

Key Applications in Research and Development

Bioconjugation and Protein Labeling

The most common application of this compound is in the labeling of proteins and other biomolecules. The isothiocyanate group allows for covalent attachment to lysine residues or the N-terminus of proteins.

Experimental Protocol: General Protein Labeling

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer). The protein concentration should typically be in the range of 1-10 mg/mL.

-

Crosslinker Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution. The reaction mixture should be incubated at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Purification: Remove the excess, unreacted crosslinker and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by leveraging a secondary property of the attached molecule (e.g., fluorescence, if the carboxylic acid was used to attach a dye).

Caption: General workflow for protein labeling with this compound.

Drug Delivery and Pharmacokinetic Modulation

This molecule has found a niche in the development of novel drug delivery systems. The butyric acid component can serve as a linker to a therapeutic agent, while the isothiocyanate can be used to attach the entire construct to a targeting moiety, such as an antibody.

Furthermore, the phenylbutyric acid structure is known to bind to human serum albumin.[1] This interaction is of particular interest in drug development, as it can significantly extend the in-vivo half-life of a conjugated therapeutic by protecting it from rapid clearance by the kidneys. This strategy has been explored for extending the circulation time of various agents, from small molecules to peptides and proteins.[6][7]

Analytical Methods for Characterization

Ensuring the purity and identity of this compound and its conjugates is critical for reproducible results.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic or formic acid) can be used to assess purity.[8] Detection is typically performed using a UV detector at a wavelength around 206 nm for the butyric acid component or a wavelength specific to the phenyl isothiocyanate group.[9][10]

-

Infrared (IR) Spectroscopy: The presence of a strong, characteristic absorption band around 2000-2200 cm⁻¹ is indicative of the isothiocyanate (-N=C=S) group. The carboxylic acid will show a characteristic C=O stretch around 1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the overall structure of the molecule, with distinct signals corresponding to the aromatic protons, the aliphatic chain of the butyric acid, and the carbons of the functional groups.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound and its conjugates.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its heterobifunctional nature allows for the straightforward and stable conjugation of molecules to amine-containing targets, while the carboxylic acid moiety provides an additional site for modification or for modulating the pharmacokinetic properties of the resulting conjugate. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the laboratory and in the development of the next generation of targeted therapeutics and diagnostics.

References

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- Cayman Chemical. (2025).

- PubChem. (n.d.). 4-(p-Iodophenyl)butyric acid.

- MilliporeSigma. (n.d.). 4-(p-Iodophenyl)butyric acid.

- Carl ROTH. (n.d.).

- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.

- PubMed. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets.

- PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid.

- PubMed. (2025).

- PubMed. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 4-(P-IODOPHENYL)BUTYRIC ACID.

- BenchChem. (2025).

- MDPI. (2025).

- NMPPDB. (n.d.). Butanoic acid.

- ResearchGate. (2025).

- ICSC. (2021). ICSC 1334 - BUTYRIC ACID.

- European Journal of Pharmaceutics and Biopharmaceutics. (2025).

- Reddit. (2024).

- ResearchGate. (2025).

- Loba Chemie. (2016). ISO-BUTYRIC ACID FOR SYNTHESIS MSDS.

- Lab Alley. (2007).

- Organic Chemistry Portal. (2013).

- Google Patents. (n.d.). Method of producing methyl ether of 4-(4-aminophenyl)butyric acid.

- MDPI. (2025). Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics.

- MDPI. (2025).

- Organic Chemistry Portal. (2023).

- PrepChem.com. (n.d.). Synthesis of ethyl 4-(4-aminophenyl)

- MDPI. (2025).

- Sigma-Aldrich. (n.d.). 4-thiol butyric acid.

- RSC Publishing. (n.d.).

- Organic Chemistry Portal. (2023).

- Perstorp. (2024). Butyric Acid.

- ResearchGate. (2019).

- University College Cork. (n.d.).

- PubMed. (2025).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(P-IODOPHENYL)BUTYRIC ACID CAS#: 27913-58-2 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. perstorp.com [perstorp.com]

- 5. researchgate.net [researchgate.net]

- 6. Sustained delivery of 4-phenylbutyric acid via chitosan nanoparticles in foam for decontamination and treatment of lewisite-mediated skin injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Technical Guide: Mechanism and Application of 4-(4-Isothiocyanatophenyl)butyric Acid

The following technical guide details the mechanism, application, and experimental protocols for 4-(4-Isothiocyanatophenyl)butyric acid (often abbreviated as p-SCN-Ph-Butyric Acid or similar variations). This guide is structured for researchers requiring precise control over protein conjugation, specifically for immunogen preparation or heterobifunctional crosslinking.

Executive Summary

This compound is a heterobifunctional reagent used primarily to modify proteins via primary amines. It contains two distinct functional groups:

-

Isothiocyanate (-N=C=S): An amine-reactive electrophile that forms stable thiourea bonds with lysine residues and N-terminal amines.

-

Butyric Acid (-COOH): A carboxylic acid tail that serves as a spacer, a solubility enhancer, or a handle for secondary activation (e.g., via EDC/NHS chemistry).

This reagent is frequently employed to graft the phenylbutyrate moiety onto carrier proteins (like BSA or KLH) to generate antibodies against phenylbutyric acid (a known HDAC inhibitor and therapeutic for urea cycle disorders) or to introduce a carboxylate handle onto a protein surface for subsequent conjugation.

Chemical Mechanism of Action[1]

The core interaction between this compound and a protein is the nucleophilic addition of a primary amine to the isothiocyanate group.

The Reaction Pathway

The isothiocyanate group (-N=C=S) contains a central carbon atom that is highly electrophilic due to the electron-withdrawing nature of the nitrogen and sulfur atoms.

-

Nucleophilic Attack: The unprotonated

-amino group of a lysine residue (or the -

Intermediate Formation: This generates a tetrahedral intermediate with a negative charge delocalized on the sulfur/nitrogen.

-

Proton Transfer: A rapid proton transfer occurs, stabilizing the structure into a thiourea bond (-NH-CS-NH-).

pH Dependence and Selectivity

The reaction kinetics are strictly governed by pH because only the unprotonated (neutral) amine is nucleophilic.

-

Lysine (

-NH -

N-Terminus (

-NH -

Selectivity: At pH > 9.0, lysine modification dominates due to the sheer abundance of lysine residues on most protein surfaces.

Stability of the Thiourea Bond

The resulting thiourea linkage is chemically robust under physiological conditions (pH 7.0–7.5) and resistant to enzymatic hydrolysis. However, researchers must be aware of Edman Degradation : under strongly acidic conditions, the thiourea group can cyclize and cleave the N-terminal amino acid. For standard biological applications, the bond is considered stable.

Visualization of Mechanism & Workflow

The following diagrams illustrate the chemical reaction and the standard experimental workflow.

Reaction Mechanism (DOT)

Caption: Nucleophilic attack of a protein amine on the isothiocyanate group yields a stable thiourea conjugate.

Experimental Workflow (DOT)

Caption: Step-by-step workflow for conjugating this compound to a protein.

Experimental Protocol

This protocol is designed for conjugating the reagent to a carrier protein (e.g., BSA, 66 kDa) to create an immunogen.

Materials

-

Reagent: this compound (MW

221.25 g/mol ). -

Protein: BSA or KLH (dissolved at 2–10 mg/mL).

-

Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0. Note: Avoid amine-containing buffers like Tris or Glycine during conjugation.

-

Solvent: Anhydrous DMSO or DMF.[2]

-

Purification: Dialysis cassette (10k MWCO) or Desalting Column (e.g., Sephadex G-25).

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Buffer Exchange | Ensure protein is in Carbonate Buffer (pH 9.0). | Maximizes the concentration of unprotonated amines ( |

| 2. Reagent Prep | Dissolve reagent in DMSO to 10 mg/mL. | The reagent is hydrophobic; organic solvent is required. Prepare immediately before use to prevent hydrolysis. |

| 3. Reaction Setup | Add Reagent to Protein solution dropwise while stirring. Target a 20–50 molar excess of reagent over protein. | High molar excess drives the reaction forward against the competing hydrolysis of the isothiocyanate group. |

| 4. Incubation | Incubate for 2 hours at Room Temp or Overnight at 4°C . | Allows sufficient time for the slow reaction kinetics of isothiocyanates compared to NHS esters. |

| 5. Purification | Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes. | Removes unreacted reagent and hydrolysis byproducts. Returns protein to physiological pH. |

Critical Considerations & Troubleshooting

Hydrolysis Competition

Isothiocyanates react with water to form dithiocarbamates, which eventually decompose into amines. While this reaction is slower than with amines, it competes for the reagent.

-

Solution: Use a sufficient molar excess (typically 20-50x) and keep the organic solvent concentration (DMSO) below 10-20% v/v to prevent protein precipitation while maintaining reagent solubility.

The "Butyric Acid" Tail

Once conjugated, the protein will display -(CH2)3-COOH groups.

-

Charge Effect: This adds net negative charge to the protein (carboxylate is deprotonated at pH 7.4). This may alter the protein's migration in electrophoresis (IEF/SDS-PAGE).

-

Further Activation: If the goal is to use this as a crosslinker, the free carboxyl group can be subsequently activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to react with a secondary amine-containing molecule. This creates a "Zero-Length" amide bond at the tail.

Verification of Conjugation

-

UV-Vis Spectroscopy: The phenyl group absorbs at ~250–280 nm. An increase in absorbance at 250-260 nm relative to the protein blank indicates successful conjugation.

-

TNBS Assay: Quantify the loss of free amines on the protein surface compared to a control.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive reference for isothiocyanate chemistry and protein conjugation protocols).

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. (Foundational paper establishing the reactivity of phenyl isothiocyanate with N-terminal amines).

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. (Overview of isothiocyanate and NHS ester reaction mechanisms).

-

Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry, 6(4), 447-458. (Comparative kinetics of isothiocyanates vs. NHS esters).

Sources

Reactivity of 4-(4-isothiocyanatophenyl)butyric acid with Amino Acid Residues: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-isothiocyanatophenyl)butyric acid is a bifunctional molecule featuring a reactive isothiocyanate group and a phenylbutyric acid moiety. Its utility in bioconjugation stems from the electrophilic nature of the isothiocyanate (–N=C=S) group, which readily forms covalent bonds with nucleophilic amino acid residues in proteins and peptides. This guide provides a comprehensive technical overview of the reaction chemistry, selectivity, and practical application of this reagent. We will delve into the mechanisms of reaction with primary amines (lysine) and thiols (cysteine), the critical role of pH in controlling reaction specificity, and detailed protocols for conjugation and analysis. This document is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize isothiocyanate chemistry in their work.

The Core Chemistry of the Isothiocyanate Group

The isothiocyanate functional group (–N=C=S) is a potent electrophile. The central carbon atom is rendered electron-deficient by the electronegativity of the flanking nitrogen and sulfur atoms.[1][2] This makes it a prime target for attack by nucleophiles commonly found in biological systems, most notably the side chains of specific amino acid residues.[1] The reactions result in the formation of stable, covalent adducts, a highly desirable feature for creating lasting bioconjugates for applications ranging from fluorescent labeling to the development of antibody-drug conjugates (ADCs).

Primary Reaction Targets and pH-Dependent Selectivity

While several amino acid residues possess nucleophilic side chains, the primary targets for isothiocyanates under typical bioconjugation conditions are lysine and cysteine.[3] Critically, the selectivity of the reaction can be effectively controlled by modulating the pH of the reaction buffer.[4][5] This provides a powerful tool for directing the conjugation to a desired site.

Reaction with Primary Amines (Lysine)

The most common reaction involves the primary amines found at the N-terminus of a protein and on the ε-amino group of lysine residues.[1][6] The non-protonated amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This reaction forms a highly stable thiourea linkage .[6][7]

-

Mechanism: Nucleophilic attack of the amine on the isothiocyanate carbon, followed by proton transfer.

-

Optimal pH: This reaction is most efficient in alkaline conditions, typically pH 9.0-11.0 .[1][3][4] At this pH, the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated to be a potent nucleophile.[5] Amine-containing buffers, such as Tris, must be avoided as they will compete for reaction with the isothiocyanate.[5][8]

-

Product Stability: The resulting thiourea bond is generally considered robust.[9] However, it is crucial for drug development professionals to be aware of emerging research that suggests potential instability of thiourea linkages in vivo, particularly in the context of certain radiopharmaceutical applications, where detachment of the conjugate has been observed.[10][11]

Caption: Reaction of an isothiocyanate with a lysine residue.

Reaction with Thiols (Cysteine)

The sulfhydryl group of cysteine is another key target. In its deprotonated thiolate form (S⁻), it is a powerful nucleophile that readily reacts with isothiocyanates to form a dithiocarbamate adduct .[1][4]

-

Mechanism: Nucleophilic attack of the thiolate anion on the isothiocyanate carbon.

-

Optimal pH: This reaction is favored at a neutral to slightly acidic pH, typically pH 6.5-8.0 .[1][4] In this range, a sufficient population of the cysteine residue (pKa ~8.3) exists as the more reactive thiolate anion, while the lysine amino groups remain largely protonated and non-nucleophilic.[3]

-

Product Stability: The dithiocarbamate linkage is generally considered less stable than the thiourea linkage formed with amines and can be reversible.[5][9]

Caption: pH-dependent selectivity of isothiocyanate reactions.

Quantitative Data Summary

The following table summarizes the key parameters for the reaction of this compound with primary amino acid targets.

| Parameter | Reaction with Lysine | Reaction with Cysteine |

| Target Group | ε-amino (-NH₂) | Sulfhydryl/Thiolate (-SH/-S⁻) |

| Optimal pH Range | 9.0 - 11.0 [1][4] | 6.5 - 8.0 [3][4] |

| Covalent Linkage | Thiourea | Dithiocarbamate |

| Relative Stability | Generally Stable [7] | Less Stable / Reversible [5] |

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one where each step is designed to maximize success and includes checkpoints for validation. The following sections provide detailed methodologies for protein conjugation.

Mandatory Pre-Reaction Considerations

-

Buffer Preparation: For lysine labeling, prepare a fresh, amine-free buffer such as 0.1 M sodium carbonate-bicarbonate or borate buffer, adjusted to pH 9.0-9.5. [5][12]Buffers containing primary amines (e.g., Tris, glycine) are incompatible and will competitively inhibit the reaction. [8]2. Protein Preparation: The protein of interest should be buffer-exchanged into the chosen labeling buffer to remove any interfering substances. [8][12]Gel filtration or dialysis are standard methods for this purpose. The final protein concentration should ideally be between 1-10 mg/mL. [8][12]3. Reagent Preparation: this compound is susceptible to hydrolysis. Therefore, it must be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration (e.g., 10 mg/mL) immediately before use. [6][7]Any unused stock solution should be discarded. [12]

Step-by-Step Protocol: Lysine-Directed Conjugation

This protocol is optimized for targeting primary amines on lysine residues.

-

Protein Dilution: In a microcentrifuge tube, dilute the prepared protein to the desired concentration (e.g., 2 mg/mL) using the pH 9.0 labeling buffer.

-

Reagent Calculation: Determine the volume of the isothiocyanate stock solution to add. A 10- to 20-fold molar excess of the isothiocyanate reagent over the protein is a common starting point to drive the reaction to completion. [13]The optimal ratio may need to be determined empirically for each specific protein. [5]3. Initiate Reaction: Add the calculated volume of the isothiocyanate/DMSO stock solution to the protein solution. Mix immediately but gently by pipetting.

-

Incubation: Wrap the reaction tube in aluminum foil to protect it from light. Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation. [7]For some proteins, incubation at 37°C for 90 minutes may improve efficiency. [12]5. Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to a final concentration of 10-50 mM. [7][8]This will consume any unreacted isothiocyanate.

-

Purification: Immediately following the reaction, remove the unreacted isothiocyanate and byproducts. The most common method is gel filtration using a pre-packed column (e.g., Sephadex G-25 or similar). [7][12]This step also serves to exchange the labeled protein into a desired storage buffer, such as PBS.

Protocol: Characterization and Validation

Confirming the success of the conjugation is a critical final step.

-

Determine Degree of Labeling (DOL): The DOL, or the average number of isothiocyanate molecules conjugated per protein, can be estimated using UV-Visible spectrophotometry. [6] * Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the phenylisothiocyanate tag.

-

Calculate the molar concentrations of the protein and the conjugated molecule to determine their ratio. [6]2. Confirm Covalent Modification: Use mass spectrometry (e.g., LC-ESI-MS) to analyze the purified conjugate. A mass shift corresponding to the addition of one or more this compound molecules provides definitive evidence of covalent modification.

-

-

Assess Purity and Aggregation: High-performance liquid chromatography (HPLC), particularly size-exclusion chromatography (SEC-HPLC), can be used to confirm the purity of the conjugate and assess whether the labeling procedure induced any protein aggregation. [14]

Conclusion

The reaction of this compound with amino acid residues is a robust and versatile method for bioconjugation. Its high reactivity towards primary amines and thiols, coupled with the ability to control selectivity through careful pH management, makes it a valuable tool for researchers in drug development and life sciences. By adhering to the principles of chemical reactivity and employing self-validating experimental protocols, scientists can reliably produce well-characterized protein conjugates for a multitude of downstream applications. Understanding the stability profile of the resulting thiourea or dithiocarbamate linkage is paramount, particularly for therapeutic applications, to ensure the integrity of the final product in vivo.

References

-

Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. Available at: [Link]

-

Protocol - LigandTracer - Protein labeling with FITC. LigandTracer. Available at: [Link]

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]

-

FITC Amine Labeling Protocol. You Do Bio. Available at: [Link]

-

Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates. ResearchGate. Available at: [Link]

-

Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. Available at: [Link]

-

Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Available at: [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Functional Foods. Available at: [Link]

-

Determination of isothiocyanate-protein conjugates in milk and curd after adding garden cress (Lepidium sativum L.). PubMed. Available at: [Link]

-

Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. Available at: [Link]

-

Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. PubMed. Available at: [Link]

-

Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. Available at: [Link]

-

Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate. OSTI.gov. Available at: [Link]

-

Modification of the Thiourea Linkage of a Fluorescein−Oligonucleotide Conjugate to a Guanidinium Motif during Ammonia Deprotection. ACS Publications. Available at: [Link]

-

Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. PubMed. Available at: [Link]

-

Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Isothiocyanates. Linus Pauling Institute, Oregon State University. Available at: [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. ResearchGate. Available at: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. ACS Publications. Available at: [Link]

-

Reactions of cysteine, its derivatives, glutathione coenzyme A, and dihydrolipoic acid with isothiocyanates. PubMed. Available at: [Link]

-

Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones. PMC. Available at: [Link]

-

Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. PMC. Available at: [Link]

-

Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. Available at: [Link]

-

Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases. PMC. Available at: [Link]

-

Any of several lysines can react with 5'-isothiocyanatofluorescein to inactivate sodium and potassium ion activated adenosinetriphosphatase. PubMed. Available at: [Link]

-

Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. MDPI. Available at: [Link]

-

Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 7. youdobio.com [youdobio.com]

- 8. Protein FITC Labeling Kit (ab288089) is not available | Abcam [abcam.co.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scrum-net.co.jp [scrum-net.co.jp]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

The Isothiocyanate Bridge: A Technical Guide to its Discovery and Enduring Significance in Bioconjugation

For the modern researcher, scientist, and drug development professional, the ability to covalently link biomolecules is fundamental. This in-depth technical guide charts the journey of isothiocyanate compounds, from their natural origins to their pivotal role as a cornerstone of bioconjugation chemistry. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and offer a critical comparison with other prevalent bioconjugation techniques, empowering you to make informed decisions in your research and development endeavors.

From Pungent Plants to Precise Probes: A Serendipitous Discovery

The story of isothiocyanates begins not in a pristine laboratory, but in the complex chemical world of plants. These organosulfur compounds are the very essence of the sharp, pungent flavors of cruciferous vegetables like broccoli, cabbage, and mustard.[1][2][3] In these plants, they exist as stable precursors called glucosinolates.[1][2][4] When the plant tissue is damaged, the enzyme myrosinase is released, hydrolyzing the glucosinolates to produce the highly reactive isothiocyanates.[3][5] This natural defense mechanism against herbivores would, in time, be harnessed for a very different purpose: the precise labeling of biomolecules.

The leap to bioconjugation was catalyzed by the synthesis of fluorescein isothiocyanate (FITC) in 1958 by Robert Seiwald and Joseph Burckhalter.[6] This ingenious molecule fused the intense green fluorescence of fluorescein with the amine-reactive isothiocyanate group, creating a powerful tool for visualizing biological processes. The introduction of FITC by A.H. Coons in 1942 for immunofluorescence marked a revolution in biology, allowing for the specific detection and localization of antigens in cells and tissues.[7] This seminal work laid the foundation for countless applications in immunology, cell biology, and diagnostics.[7][8]

The Chemistry of Connection: Mechanism and Specificity

The utility of isothiocyanates in bioconjugation lies in the electrophilic nature of the central carbon atom in the -N=C=S group.[1][4] This carbon is highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.

The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea bond.

Caption: Mechanism of Thiourea Bond Formation

This reaction is highly dependent on pH. Alkaline conditions (typically pH 9.0-9.5) are optimal for favoring the reaction with primary amines, as the amino groups are deprotonated and thus more nucleophilic.[9]

While the primary reaction is with amines, isothiocyanates can also react with sulfhydryl groups of cysteine residues, particularly at a more neutral pH (around 7.4-9.1), to form a dithiocarbamate linkage. However, this linkage is generally less stable and can be reversible.[9] This pH-dependent selectivity allows for a degree of control over the conjugation site.

Field-Proven Methodologies: A Step-by-Step Protocol for FITC Antibody Labeling

The following protocol provides a robust and reliable method for labeling antibodies with FITC. This procedure has been optimized for efficiency and reproducibility, incorporating insights from numerous applications.

I. Reagent and Antibody Preparation

-

Antibody Solution:

-

The antibody should be at a concentration of 2-10 mg/mL for optimal labeling.[4][6][8]

-

Crucially, the antibody must be in a buffer free of primary amines (e.g., Tris) or sodium azide, as these will compete with the antibody for FITC.[7][8] Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C.[6][8]

-

-

FITC Solution:

II. The Conjugation Reaction

-

Determine FITC:Antibody Molar Ratio:

-

The optimal molar ratio of FITC to antibody is critical to avoid over-labeling, which can lead to fluorescence quenching and antibody precipitation.[4][5] A good starting point is a 10:1 to 20:1 molar excess of FITC to antibody.[4] For a first-time conjugation, it is advisable to test a range of ratios.[1]

-

-

Labeling Reaction:

III. Purification of the Labeled Antibody

The removal of unreacted FITC is a critical step to minimize background fluorescence.

-

Gel Filtration Chromatography:

-

Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like phosphate-buffered saline (PBS), pH 7.4.[4]

-

Apply the reaction mixture to the column. The larger FITC-conjugated antibody will elute first, followed by the smaller, unconjugated FITC molecules.[4]

-

Collect the first colored band, which contains the purified conjugate.

-

-

Spin Columns:

IV. Characterization of the Conjugate

Determine the degree of labeling, or the fluorescein-to-protein (F/P) ratio, to ensure consistency between batches.

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for FITC).[11][12]

-

The protein concentration can be calculated using the following formula: Protein (mg/mL) = [A₂₈₀ - (A₄₉₄ x 0.35)] / 1.4 (where 1.4 is the extinction coefficient of IgG at 280 nm and 0.35 is the correction factor for the absorbance of FITC at 280 nm).

-

The F/P molar ratio can then be calculated: F/P ratio = (A₄₉₄ x Molar extinction coefficient of protein) / ([A₂₈₀ - (A₄₉₄ x 0.35)] x Molar extinction coefficient of FITC) (Molar extinction coefficient of FITC at 494 nm is approximately 70,000 M⁻¹cm⁻¹).

-

An optimal F/P ratio for most applications is between 4:1 and 8:1.

-

Caption: FITC Antibody Labeling Workflow

The Bioconjugation Landscape: A Comparative Analysis

While isothiocyanate chemistry is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other widely used bioconjugation methods, primarily N-hydroxysuccinimide (NHS) esters and maleimides.

| Feature | Isothiocyanates | NHS Esters | Maleimides |

| Target Residue | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Sulfhydryls (Cys) |

| Reaction pH | 9.0 - 9.5 | 7.0 - 8.5[12][13][14] | 6.5 - 7.5[4] |

| Resulting Bond | Thiourea | Amide | Thioether |

| Bond Stability | Generally stable, but potential in vivo instability reported.[8] | Exceptionally stable (half-life ~1000 years in neutral solution).[1][15] | Susceptible to retro-Michael reaction and thiol exchange, especially in vivo.[1][10] |

| Reagent Stability | Moderately stable in solid form; unstable in solution.[1] | Highly susceptible to hydrolysis, especially at higher pH.[4][13][14][16] | More stable than NHS esters but can hydrolyze at pH > 7.5.[4] |

| Side Reactions | Reaction with thiols at neutral pH. | Can react with tyrosine, histidine, and serine at higher pH, though less efficiently.[17] | Can react with amines at pH > 7.5.[8] |

Expert Insights:

-

For unparalleled stability , the amide bond formed by NHS esters is the gold standard. This makes them ideal for applications requiring long-term stability in biological fluids.[1][15]

-

For site-specific conjugation , maleimides offer excellent selectivity for cysteine residues, which are less abundant than lysines, allowing for more controlled labeling. However, the stability of the resulting thioether bond is a critical consideration.

-

Isothiocyanates provide a reliable and cost-effective method for amine labeling. The higher pH requirement can be a limitation for sensitive proteins. The reported potential for in vivo instability of the thiourea bond warrants careful consideration, particularly for therapeutic applications.[7][8]

The Enduring Significance: Applications in Research and Drug Development

The impact of isothiocyanate chemistry on life sciences is undeniable. From its foundational role in immunofluorescence, it has expanded into a multitude of applications:

-

Flow Cytometry: FITC-conjugated antibodies are workhorses in flow cytometry for identifying and quantifying cell populations.[8]

-

Fluorescence Microscopy: Visualizing the subcellular localization of proteins and other biomolecules.[8]

-

Immunoassays: Development of sensitive diagnostic assays like ELISA.

-

Drug Delivery: While less common for therapeutic linkers due to potential stability concerns, isothiocyanates have been explored for conjugating targeting moieties to drug carriers.

-

Proteomics: Isothiocyanates have been used to identify protein binding targets and probe protein function.[14]

Conclusion: A Versatile Tool in the Bioconjugation Arsenal

The journey of isothiocyanates from the pungent compounds in our food to indispensable tools in the laboratory is a testament to the power of chemical innovation. While newer bioconjugation chemistries have emerged with specific advantages, the simplicity, cost-effectiveness, and vast body of established protocols ensure that isothiocyanates, particularly FITC, will remain a relevant and valuable technique for researchers. A thorough understanding of its chemical principles, careful optimization of reaction conditions, and an awareness of its limitations are key to successfully harnessing the power of the isothiocyanate bridge in your scientific endeavors.

References

- Isothiocyanates: translating the power of plants to people - PMC. (n.d.).

- Fluorescein isothiocyan

- Physiological relevance of covalent protein modification by dietary isothiocyan

- Cysteine specific bioconjugation with benzyl isothiocyan

- Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C. (2020).

- FITC Labeling and Conjug

- Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (2020).

- Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology. (n.d.).

- (PDF)

- Reactivity of the isothiocyanate group with cysteine and lysine - ResearchG

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic

- Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.).

- Isothiocyanate Synthesis Using Elemental Sulfur | Encyclopedia MDPI. (2021).

- Microscopy Fluorescein-5-isothiocyan

- A fluorescein isothiocyanate (FITC) standard for quantification in immunofluorescence microscopy. Application to microfluorometry of human peripheral blood lymphocyte membrane IgM receptors - PubMed. (n.d.).

- Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. (n.d.).

- Synthesis of Isothiocyanates: An Upd

- Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06118C. (2024).

- Proteins as binding targets of isothiocyanates in cancer prevention - Oxford Academic. (2011).

- ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLIC

- Reaction mechanism of acetyl isothiocyanate with primary amines. - Benchchem. (n.d.).

- Recent Advancement in Synthesis of Isothiocyan

- A Researcher's Guide to Bioconjugation: Comparing 1-Bromo-2-(isothiocyanatomethyl)benzene with Maleimide and NHS-Ester Reage - Benchchem. (n.d.).

- FITC conjug

- Antibody FITC Labeling Kit (#BN01048) - Assay Genie. (n.d.).

- Application Notes and Protocols for Antibody Conjugation with Fluorescein Isothiocyan

- Antibody-FITC Conjugation Protocol - Cre

- FITC Amine Labeling Protocol - You Do Bio. (n.d.).

- An efficient method for FITC labelling of proteins using tandem affinity purific

- ab288089 – EZLabel Protein FITC Labeling Kit. (2021).

- Conjugation of Fluorochromes to Monoclonal Antibodies - PMC - NIH. (n.d.).

- Pierce FITC Antibody Labeling Kit - Thermo Fisher Scientific. (n.d.).

- Antibody/Protein Labeling Kit – FITC - MedchemExpress.com. (n.d.).

- A Comparative Guide to Amide vs.

- Instructions for the use of Mal-(PEG)n-NHS Ester. (n.d.).

- Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs | Bioconjugate Chemistry - ACS Public

- A Head-to-Head Comparison of Bioconjugation Crosslinkers: Mal-PEG36-NHS Ester vs. SMCC - Benchchem. (n.d.).

- Choosing the Right Bioconjugation Partner: Understanding NHS Esters vs. Maleimides. (n.d.).

- Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C. (2015).

- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds - Benchchem. (n.d.).

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (n.d.).

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.).

- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H. (2021).

- 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (2022).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. boa.unimib.it [boa.unimib.it]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. vectorlabs.com [vectorlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

- 17. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]

Spectroscopic Analysis of 4-(4-Isothiocyanatophenyl)butyric Acid: A Technical Guide

Topic: Spectroscopic Analysis of 4-(4-Isothiocyanatophenyl)butyric Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Conjugation Scientists

Executive Summary & Compound Significance

This compound is a critical heterobifunctional linker used in bioconjugation and immunochemistry. Its structure features two distinct reactive termini:

-

Carboxylic Acid (-COOH): Provides a handle for activation (typically via NHS-ester formation) to couple with primary amines or for solubility modulation.

-

Isothiocyanate (-N=C=S, ITC): An electrophilic group that reacts specifically with nucleophiles (amines, thiols) to form stable thiourea or dithiocarbamate linkages.

Because the isothiocyanate group is moisture-sensitive and susceptible to hydrolysis, rigorous spectroscopic characterization is not just a formality—it is a stability-indicating necessity. This guide outlines the specific spectral fingerprints required to validate identity, assess purity, and monitor degradation.

Vibrational Spectroscopy (FT-IR)

Role: Primary identification and rapid stability screening.

The infrared spectrum is the most diagnostic tool for this compound due to the high intensity and unique position of the isothiocyanate stretch.

Critical Spectral Features

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Assignment |

| Isothiocyanate (-N=C=S) | 2050 – 2150 | Strong, Broad | Asymmetric stretching ( |

| Carboxylic Acid (C=O) | 1690 – 1710 | Strong | Carbonyl stretching ( |

| Carboxylic Acid (O-H) | 2500 – 3300 | Broad | O-H stretching (H-bonded). |

| Aromatic Ring | 1500, 1600 | Medium | C=C skeletal vibrations. |

| Aromatic C-H | 800 – 850 | Medium | Out-of-plane bending (indicative of para-substitution). |

Analytical Protocol: ATR-FTIR

-

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture exposure during preparation.

-

Diagnostic Check:

-

Pass: A dominant, broad band at ~2100 cm⁻¹.

-

Fail (Hydrolysis): Appearance of amine N-H stretching bands (~3300-3400 cm⁻¹) and loss of intensity in the 2100 cm⁻¹ region.

-

-

Expert Insight: The -NCS band is often complex. Do not mistake the doublet nature (Fermi resonance) for an impurity. However, a sharp decline in this peak relative to the C=H alkyl stretches (2800-3000 cm⁻¹) indicates degradation.

Nuclear Magnetic Resonance (NMR)

Role: Structural confirmation and purity assessment.

³H NMR (Proton)

Solvent Selection: DMSO-

Predicted Chemical Shifts (δ, ppm):

-

12.0 – 12.5 (s, 1H): Carboxylic acid -COOH . (Disappears with

shake). -

7.10 – 7.35 (m, 4H): Aromatic protons. The system is an AA'BB' pattern typical of para-substitution. The electron-withdrawing nature of the -NCS group shifts ortho-protons slightly downfield compared to the alkyl group.

-

2.60 (t, 2H):

-CH₂ (Benzyl position). -

2.25 (t, 2H):

-CH₂ (Adjacent to Carbonyl). -

1.85 (m, 2H):

-CH₂ (Middle methylene).

¹³C NMR (Carbon) - The "Silent" Carbon Phenomenon

Analysts often panic when they cannot find the isothiocyanate carbon signal. This is normal.

-

The Phenomenon: The carbon of the -NCS group (~130–135 ppm) is often extremely broad or invisible in standard ¹³C scans due to:

-

Efficient relaxation mechanisms (Chemical Shift Anisotropy).

-

Coupling to the quadrupolar ¹⁴N nucleus.

-

Chemical exchange dynamics.

-

-

Solution: To visualize this carbon, use high concentrations (>50 mg/mL), relaxation reagents (e.g., Cr(acac)₃), or extended acquisition times.

Key ¹³C Signals:

-

~175 ppm: Carboxylic Acid (C=O).

-

~140 ppm: Aromatic Quaternary C (Alkyl substituted).

-

~130–135 ppm: Aromatic Quaternary C (NCS substituted) & -NCS Carbon (Broad/Weak).

-

~129 ppm: Aromatic CH.

-

~126 ppm: Aromatic CH.

-

~34 ppm:

-CH₂. -

~33 ppm:

-CH₂. -

~26 ppm:

-CH₂.

Mass Spectrometry (MS)

Role: Molecular weight confirmation.

-

Ionization: Electrospray Ionization (ESI) or APCI.

-

Mode:

-

Negative Mode (ESI-): Preferred for the carboxylic acid. Expect [M-H]⁻ at m/z ~220.0 .

-

Positive Mode (ESI+): Less sensitive for the free acid unless derivatized.

-

-

Derivatization Strategy (Validation): If the ITC group integrity is , perform a "spike" test with excess butylamine.

-

Reaction: R-NCS + Butylamine → Thiourea derivative.

-

Observation: Shift in mass corresponding to the addition of butylamine (+73 Da). This confirms the -NCS group was active.

-

Quality Control & Stability Logic

Core Directive: Isothiocyanates are electrophiles that "commit suicide" in the presence of water (hydrolysis) or nucleophiles.

Degradation Pathway

The primary degradation route is hydrolysis to the amine (4-(4-aminophenyl)butyric acid), releasing Carbonyl Sulfide (COS).

Figure 1: Hydrolysis pathway of the isothiocyanate group. The formation of the amine renders the linker inactive for bioconjugation.

Storage & Handling Protocol

-

Storage: -20°C under Argon or Nitrogen.

-

Desiccation: Essential. The container must be warmed to room temperature before opening to prevent condensation.

-

Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for long-term storage. Use anhydrous DMSO or DMF.

Experimental Workflow: Structural Validation

The following diagram illustrates the decision matrix for validating a synthesized or purchased batch.

Figure 2: Step-by-step validation workflow for this compound.

References

-

Glaser, R., et al. (2015). "Near-Silence of Isothiocyanate Carbon in ¹³C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry. Link

-

NIST Chemistry WebBook. "4-(4-Nitrophenyl)butyric acid (Precursor Data)." National Institute of Standards and Technology.[1] Link

-

Sigma-Aldrich. "4-(4-Aminophenyl)butyric acid (Precursor Data)." Merck KGaA. Link

-

Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives. Wiley.[2]

-

Luang-In, V., & Rossiter, J. T. (2015). "Stability studies of isothiocyanates and nitriles in aqueous media." Songklanakarin Journal of Science and Technology. Link

Sources

An In-depth Technical Guide to the Electrophilicity and Reactivity of the Isothiocyanate Group

Introduction

The isothiocyanate functional group (–N=C=S) is a cornerstone of modern chemical synthesis and chemical biology, prized for its unique reactivity profile.[1] Found in nature as metabolites of glucosinolates in cruciferous vegetables, these organosulfur compounds have garnered significant attention for their roles in human health and as versatile chemical synthons.[2][3][4] Their utility in research and drug development stems from the distinct electrophilic character of the central carbon atom, which allows for specific and predictable reactions with a range of biological nucleophiles.[5]

This technical guide provides a comprehensive exploration of the electrophilicity of the isothiocyanate group. We will dissect its electronic structure, detail its reaction mechanisms with key biological nucleophiles, and explain how experimental parameters can be manipulated to control reaction outcomes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging isothiocyanate chemistry for applications ranging from protein bioconjugation to the design of covalent therapeutics.[6][7]

The Electronic and Structural Foundation of Electrophilicity

The reactivity of the isothiocyanate group is a direct consequence of its electronic structure. The central carbon atom is sp-hybridized and forms double bonds with both the adjacent nitrogen and sulfur atoms, resulting in a nearly linear R-N=C=S geometry.[8][9] The electronegativity difference between carbon, nitrogen, and sulfur leads to a significant polarization of these double bonds. Both nitrogen and sulfur are more electronegative than carbon, effectively withdrawing electron density and rendering the central carbon atom highly electron-deficient and thus, electrophilic.[10][11] This inherent electrophilicity makes it a prime target for nucleophilic attack.

Caption: Electronic structure and major resonance contributors of the isothiocyanate group.

Reactivity Profile with Biological Nucleophiles

The true utility of the isothiocyanate group in a biological context is its differential reactivity towards various nucleophiles, which can be precisely controlled by experimental conditions, most notably pH.[7] The primary targets on proteins are the side chains of lysine and cysteine residues.[12]

Reaction with Amines (Lysine): Formation of Stable Thioureas

Isothiocyanates react efficiently with non-protonated primary and secondary amines to form highly stable thiourea linkages.[2][12] In proteins, the most accessible amine nucleophiles are the ε-amino group of lysine residues and the N-terminal α-amino group.

Causality of Experimental Choice: For this reaction to proceed, the amine must be in its free base, nucleophilic form (–NH₂), rather than its protonated, non-nucleophilic ammonium form (–NH₃⁺).[12] The pKa of the lysine ε-amino group is approximately 10.5. Therefore, to ensure a sufficient concentration of the deprotonated amine, the reaction is typically performed under basic conditions, with a pH of 9.0 to 9.5 being optimal.[12][13] This choice represents a self-validating system; if the pH is too low, the reaction will proceed inefficiently or not at all, confirming the necessity of the basic conditions.

Caption: Reaction mechanism of an isothiocyanate with a primary amine to form a stable thiourea.

Reaction with Thiols (Cysteine): Reversible Dithiocarbamate Formation

The reaction of isothiocyanates with thiol groups, such as the side chain of cysteine, proceeds to form a dithiocarbamate adduct.[14] A critical distinction from the reaction with amines is that this linkage is often reversible.[14]

Causality of Experimental Choice: The thiol group is significantly more acidic than an amine, with the pKa of cysteine's side chain being around 8.3. Consequently, the highly nucleophilic thiolate anion (–S⁻) is present at a lower pH than the deprotonated amine. This reaction is therefore most efficient in a pH range of 6.0 to 8.0.[15] The reversibility of this reaction is a key mechanistic feature; the dithiocarbamate can act as a "transport form" of the isothiocyanate, which can be transferred to other nucleophiles in a process known as transthiocarbamoylation.[14] This has profound implications in drug design, where an isothiocyanate-based drug might initially bind to glutathione (a thiol) in the cell before being transferred to its ultimate protein target.[14]

Caption: Reversible reaction of an isothiocyanate with a thiol to form a dithiocarbamate.

Modulating Reactivity: Key Experimental Parameters

The selective modification of nucleophilic residues by isothiocyanates is not absolute and is governed by a hierarchy of reactivity influenced by several factors.

pH Control: The Primary Lever for Selectivity

As discussed, pH is the most critical parameter for controlling the selectivity of isothiocyanate reactions. By carefully selecting the pH of the reaction buffer, one can favor modification of cysteine over lysine, or vice-versa.[7][15]

| Parameter | Reaction with Thiols (Cysteine) | Reaction with Amines (Lysine) | Rationale & Trustworthiness |

| Optimal pH | 6.0 - 8.0[15] | 9.0 - 10.0[7][12] | Based on the pKa of the respective nucleophilic groups. Reaction efficiency drops sharply outside these ranges, validating the pH dependency. |

| Product | Dithiocarbamate[14] | Thiourea[2] | Structurally distinct and can be confirmed by mass spectrometry. |

| Stability | Reversible[14] | Highly Stable | Stability can be assessed by dialyzing the conjugate against a competing nucleophile like dithiothreitol (DTT); dithiocarbamates will show dissociation. |

Electronic Effects of Substituents

The electrophilicity of the isothiocyanate carbon can be fine-tuned by the nature of the "R" group.

-

Electron-Withdrawing Groups (EWGs): Attaching an EWG, such as an acyl group (forming an acyl isothiocyanate), significantly increases the electrophilicity of the isothiocyanate carbon, making the compound more reactive.[10][11]

-

Electron-Donating Groups (EDGs): Conversely, EDGs decrease the electrophilicity and slow the rate of reaction.

-

Aromatic vs. Aliphatic: Aromatic isothiocyanates (e.g., phenyl isothiocyanate) are generally less reactive than aliphatic ones due to the resonance delocalization of the nitrogen lone pair into the aromatic ring. Benzyl isothiocyanates often exhibit enhanced reactivity.[16]

Practical Application: Protein Bioconjugation

Isothiocyanates, particularly fluorescein isothiocyanate (FITC), have been workhorse reagents for labeling proteins for over half a century.[7] The following protocol provides a validated methodology for labeling a protein's lysine residues.

Detailed Experimental Protocol: Lysine-Targeted Protein Labeling

This protocol is designed as a self-validating system. Successful conjugation will result in a measurable increase in absorbance at the dye's wavelength and a shift in molecular weight detectable by SDS-PAGE or mass spectrometry.

-

Protein Preparation:

-

Dissolve the target protein in a carbonate-bicarbonate buffer (100 mM, pH 9.0) to a final concentration of 2-5 mg/mL.[13]

-

Causality: The pH 9.0 buffer is essential to deprotonate lysine residues, making them nucleophilic.[12] Avoid buffers containing primary amines (e.g., Tris), as they will compete for reaction with the isothiocyanate.[12]

-

-

Reagent Preparation:

-

Immediately before use, dissolve the isothiocyanate reagent (e.g., FITC) in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.[12]

-

Causality: Isothiocyanates are susceptible to hydrolysis, so fresh preparation in an anhydrous solvent is critical for maintaining reactivity.[2]

-

-

Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the dissolved isothiocyanate reagent to the stirring protein solution.[13]

-

Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation.[13]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Causality: A molar excess of the labeling reagent drives the reaction towards completion.[12] Protecting the reaction from light is crucial when using fluorescent dyes to prevent photobleaching.

-

-

Purification:

-

Remove unreacted, low-molecular-weight isothiocyanate reagent from the protein conjugate using a desalting column (e.g., Sephadex G-25) or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Trustworthiness: Successful purification is validated by measuring the absorbance of the eluate. The protein-containing fractions will have absorbance at both 280 nm (protein) and the dye's maximum absorbance wavelength, while the later fractions will only contain the excess dye.

-

Caption: Experimental workflow for lysine-selective protein labeling with an isothiocyanate reagent.

Conclusion

The electrophilicity of the isothiocyanate group is a well-defined and highly exploitable feature in chemical science. Its reactivity is governed by fundamental principles of electronic structure and can be expertly controlled through straightforward manipulation of experimental conditions like pH. This allows for selective targeting of amine or thiol nucleophiles, a capability that has cemented the isothiocyanate's role as an invaluable tool for researchers. From creating stable protein-dye conjugates for bio-imaging to designing sophisticated covalent inhibitors for drug discovery, a thorough understanding of the principles outlined in this guide empowers scientists to harness the full potential of this versatile functional group.

References

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic

- Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions.

- Reaction mechanism of acetyl isothiocyan

- Transthiocarbamoylation of Proteins by Thiolated Isothiocyan

- An In-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups. BenchChem.

- Isothiocyanates: happy-go-lucky reagents in organic synthesis. RSC Publishing.

- Recent Advances in the Synthesis of Isothiocyan

- A Researcher's Guide to Bioconjugation: Comparing 1-Bromo-2-(isothiocyanatomethyl)benzene with Maleimide and NHS-Ester Reagents. BenchChem.

- Cysteine specific bioconjugation with benzyl isothiocyan

- Cysteine specific bioconjugation with benzyl isothiocyan

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS. Bentham Open.

- Optimizing reaction conditions for peptide derivatization with isothiocyan

- Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR) antagonist to downregulate AR and induce ferroptosis in GSH–Deficient prostate cancer cells. Journal of Medicinal Chemistry.

- Isothiocyanates.

- Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Cancer Research.

- Isothiocyan

- Isothiocyan

Sources

- 1. Isothiocyanates - Georganics [georganics.sk]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Isothiocyanates: happy-go-lucky reagents in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamopen.com [benthamopen.com]

- 9. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

Theoretical studies on the reactivity of aryl isothiocyanates

Initiating Data Collection

I'm now starting with some focused Google searches. I'm prioritizing theoretical studies and looking at aryl isothiocyanate reactivity. Computational chemistry methods, specific reaction mechanisms, and how this relates to drug development are the key focal points for this round.

Analyzing Search Results

I've moved on to analyzing the Google search results. Key theoretical concepts and computational approaches are becoming clearer, especially DFT and MEP. I'm focusing on how substituents impact reactivity. My plan for the technical guide is shaping up logically: aryl isothiocyanates, then theoretical frameworks, then mechanisms and applications. It's important to me that I explain the reasoning behind the theoretical choices. I'm also preparing for authoritative sources and citations.

Refining Search Parameters

I'm now refining my Google searches. I'm prioritizing theoretical studies of aryl isothiocyanate reactivity, focusing on computational chemistry, reaction mechanisms, and drug development applications. I'm looking at DFT and MEP analysis. My guide will start with aryl isothiocyanates, move to theoretical frameworks, and then focus on mechanisms and applications. I'm focusing on why these methods are appropriate and compiling authoritative sources for my citations.

An In-depth Technical Guide to 4-(4-Isothiocyanatophenyl)butyric Acid as a Protein Modification Reagent

This guide provides a comprehensive technical overview of 4-(4-isothiocyanatophenyl)butyric acid (IPB) as a versatile protein modification reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of IPB chemistry, its practical application in bioconjugation, and the critical considerations for successful and reproducible results.

Introduction: The Strategic Advantage of this compound in Bioconjugation

In the landscape of protein modification, the choice of a crosslinking agent is paramount to achieving desired functional outcomes. This compound (IPB) has emerged as a reagent of significant interest due to its dual-functionality: a reactive isothiocyanate group for covalent protein ligation and a butyric acid moiety that can influence the physicochemical properties of the resulting conjugate.

The isothiocyanate group (–N=C=S) is a well-established electrophile that readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable thiourea linkage.[1][2] This reactivity is pH-dependent, with optimal conjugation occurring under slightly alkaline conditions (pH 8.5-9.5).

The butyric acid component of IPB introduces a short aliphatic chain, which can subtly modulate the hydrophilicity and steric bulk of the modified protein. This can be particularly advantageous in applications where maintaining protein solubility and minimizing aggregation are critical. Furthermore, butyric acid itself is a biologically active molecule, known to be a histone deacetylase (HDAC) inhibitor, which may present intriguing possibilities for creating protein conjugates with dual activities.

This guide will provide a detailed exploration of the chemistry of IPB, step-by-step protocols for its use in protein modification, methods for characterization of the resulting conjugates, and a discussion of its potential applications.

The Chemistry of Protein Modification with IPB

The primary reaction mechanism of IPB with a protein involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group.

Reaction with Primary Amines (Lysine and N-terminus)

The most common targets for isothiocyanate-mediated protein modification are the primary amines present on the protein surface. These include the ε-amino group of lysine residues and the α-amino group at the N-terminus. The reaction proceeds as follows:

Caption: Reaction of IPB with a primary amine on a protein.

This reaction is highly efficient in aqueous buffers at a pH range of 8.5 to 9.5. At this pH, the primary amines are sufficiently deprotonated to act as effective nucleophiles. The resulting thiourea bond is highly stable under a wide range of physiological conditions.

Potential Side Reactions and Considerations

While the reaction with primary amines is predominant, the isothiocyanate group can also react with other nucleophilic residues, such as the thiol group of cysteine, particularly at a lower pH (around 7-8). However, the resulting dithiocarbamate linkage is generally less stable than the thiourea bond and can be reversible.

It is also crucial to consider the stability of the isothiocyanate group itself. In aqueous solutions, isothiocyanates can undergo hydrolysis, especially at extreme pH values and elevated temperatures.[3][4] Therefore, it is recommended to prepare fresh solutions of IPB and use them promptly.

Experimental Protocols

The following protocols provide a general framework for the modification of proteins with IPB. Optimization of these protocols for specific proteins and applications is highly recommended.

Materials

-

Protein of interest

-

This compound (IPB)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis cassettes

Step-by-Step Protocol for Protein Labeling

Caption: General workflow for protein modification with IPB.

-

Protein Preparation:

-

Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the reaction.

-

-

IPB Stock Solution Preparation:

-

Immediately before use, dissolve IPB in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the required volume of the IPB stock solution. A molar excess of 10- to 20-fold of IPB over the protein is a good starting point for optimization.

-

Slowly add the calculated amount of the IPB stock solution to the protein solution while gently stirring.

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted IPB.

-

Incubate for 1 hour at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted IPB and by-products by size exclusion chromatography (e.g., using a Sephadex G-25 column) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization of the IPB-Protein Conjugate

The extent of protein modification needs to be determined to ensure reproducibility and to understand the structure-activity relationship of the conjugate.

| Characterization Technique | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | To estimate the degree of labeling (DOL). | The isothiocyanate group has a characteristic UV absorbance. Comparing the spectra of the modified and unmodified protein can provide an estimate of the number of IPB molecules conjugated per protein. |

| Mass Spectrometry (MS) | To confirm covalent modification and determine the exact mass of the conjugate.[5][6][7] | An increase in the molecular weight of the protein corresponding to the mass of the conjugated IPB molecules. Tandem MS (MS/MS) can be used to identify the specific residues that have been modified. |

| SDS-PAGE | To visualize the modified protein and assess for aggregation or degradation. | A shift in the apparent molecular weight of the protein on the gel. The absence of significant smearing or high molecular weight bands indicates a homogenous product. |

| Functional Assays | To determine the impact of modification on the biological activity of the protein. | Dependent on the protein and the desired outcome. The assay should be designed to assess the specific function of interest. |

Applications in Research and Drug Development

The unique properties of IPB make it a valuable tool in various research and therapeutic applications.

Antibody-Drug Conjugates (ADCs)

The butyric acid linker in IPB can be further functionalized to attach cytotoxic drugs to antibodies. This allows for the targeted delivery of potent therapeutic agents to cancer cells, a cornerstone of modern oncology research.[8][9][10]

Caption: Conceptual diagram of an ADC using an IPB-based linker.

Probing Protein Structure and Function

By modifying accessible lysine residues, IPB can be used to map the surface topology of a protein. Subsequent analysis, for instance by mass spectrometry, can reveal which regions of the protein are exposed and available for interaction. This information is invaluable for understanding protein-protein interactions and for the rational design of protein-based therapeutics.

Development of Theranostics

The butyric acid moiety can be conjugated to imaging agents, allowing for the development of theranostic molecules. These are compounds that combine therapeutic and diagnostic capabilities, enabling simultaneous treatment and monitoring of disease progression.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | - Inactive IPB (hydrolyzed)- Suboptimal pH- Competing nucleophiles in the buffer- Inaccessible target residues | - Use freshly prepared IPB solution- Ensure the pH of the conjugation buffer is between 8.5 and 9.5- Use a buffer free of primary amines (e.g., bicarbonate or borate)- Increase the molar excess of IPB or consider denaturing conditions (if protein function is not critical) |

| Protein Precipitation | - High degree of labeling- Hydrophobicity of the IPB reagent | - Reduce the molar excess of IPB- Decrease the reaction time- Perform the conjugation at a lower protein concentration- Include solubility-enhancing agents in the buffer |

| Heterogeneous Product | - Multiple reactive sites with varying accessibility | - Optimize the reaction conditions (pH, temperature, time) to favor modification of the most reactive sites- Consider site-directed mutagenesis to remove unwanted reactive residues |

Conclusion